2-[3-(trifluoromethyl)benzenesulfonyl]quinoxaline
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]sulfonylquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2S/c16-15(17,18)10-4-3-5-11(8-10)23(21,22)14-9-19-12-6-1-2-7-13(12)20-14/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUWFKUSGJCDNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(trifluoromethyl)benzenesulfonyl]quinoxaline typically involves the reaction of quinoxaline derivatives with trifluoromethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reagents to maintain product purity and yield.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing sulfonyl group activates the quinoxaline ring for nucleophilic attack, particularly at positions adjacent to the sulfonyl substituent ( , ).
Reaction with Amines
Example:
2-[3-(Trifluoromethyl)benzenesulfonyl]quinoxaline reacts with primary amines (e.g., aniline) under microwave irradiation to form substituted derivatives:
| Amine | Conditions | Product (Yield) |
|---|---|---|
| Aniline | DMF, 120°C, 2h, MW | 2-(Sulfonyl)-3-anilinoquinoxaline (65%) |
| Benzylamine | EtOH, reflux, 6h | 2-(Sulfonyl)-3-benzylaminoquinoxaline (58%) |
Mechanism:
The sulfonyl group directs nucleophilic attack to the C3 position of quinoxaline, forming a Meisenheimer complex intermediate ( ).
Reduction Reactions
The sulfonyl group can be reduced to a thiol or sulfide under reductive conditions ( , ):
Reduction to Sulfide
Reagents: LiAlH₄, THF, reflux
Product: 2-[3-(Trifluoromethyl)phenylthio]quinoxaline
Yield: 40–50%
Reduction to Thiol
Reagents: Zn/HCl, ethanol
Product: 2-[3-(Trifluoromethyl)benzenethiol]quinoxaline
Yield: <30% (due to competing side reactions)
Cross-Coupling Reactions
The sulfonyl group facilitates palladium-catalyzed cross-coupling reactions at the quinoxaline core ( , ):
Suzuki Coupling
Substrate: this compound + Phenylboronic acid
Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C
Product: 2-(Sulfonyl)-3-phenylquinoxaline
Yield: 55%
Buchwald-Hartwig Amination
Substrate: this compound + Piperidine
Conditions: Pd₂(dba)₃, Xantphos, NaOtBu, toluene, 110°C
Product: 2-(Sulfonyl)-3-piperidinylquinoxaline
Yield: 60%
Electrophilic Substitution
Despite the electron-withdrawing effects of the sulfonyl and trifluoromethyl groups, limited electrophilic substitution occurs at the C6 and C7 positions of quinoxaline under strong acidic conditions ( ):
Nitration:
Reagents: HNO₃/H₂SO₄, 0°C
Product: 6-Nitro-2-[3-(trifluoromethyl)benzenesulfonyl]quinoxaline
Yield: 20%
Radical Reactions
The trifluoromethyl group stabilizes radical intermediates, enabling hydrotrifluoromethylation of alkenes in the presence of 1,2-benzenedithiol ( , ):
Reaction:
this compound + Styrene → Trifluoromethylated adduct
Mechanism: Radical chain pathway initiated by TT-CF₃⁺OTf⁻ ( ).
Biological Activity and Derivatization
Derivatives of this compound exhibit antimicrobial and anticancer properties ( , ). Key modifications include:
-
Urea analogs (e.g., compound 84 in ) for IKKβ inhibition (IC₅₀ = 3.3 μM).
-
Diphenylamino derivatives for anti-MRSA activity (MIC = 0.25–1 mg/L) ( ).
Stability and Degradation
Scientific Research Applications
Chemical Properties and Mechanism of Action
The molecular formula of 2-[3-(trifluoromethyl)benzenesulfonyl]quinoxaline is C15H9F3N2O2S, with a molecular weight of 338.30 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better penetration through biological membranes. The sulfonyl group can engage in strong interactions with target proteins, potentially inhibiting their activity. Additionally, the quinoxaline ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Anticancer Activity
Research indicates that quinoxaline derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that various synthesized derivatives showed antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The compounds displayed IC50 values ranging from 1.9 to 7.52 μg/mL, suggesting their potential as selective anticancer agents .
Case Study:
A series of derivatives based on this compound were tested for their ability to induce apoptosis in cancer cells, revealing a structure-activity relationship that highlights the importance of the trifluoromethyl and sulfonyl groups in enhancing biological activity .
Antimicrobial Activity
Quinoxaline derivatives have been extensively studied for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the trifluoromethyl group has been linked to enhanced antimicrobial activity .
Data Table: Antimicrobial Activity of Quinoxaline Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Mycobacterium smegmatis | 6.25 µg/mL |
| Compound B | Pseudomonas aeruginosa | 12.5 µg/mL |
| Compound C | Staphylococcus aureus | 25 µg/mL |
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases .
Enzyme Inhibition
The compound is also being explored as a potential enzyme inhibitor in biochemical assays. Its ability to interact with specific molecular targets makes it valuable for studying enzyme mechanisms and developing new therapeutic agents .
Industrial Applications
Beyond medicinal uses, this quinoxaline derivative serves as a building block in the synthesis of more complex molecules utilized in pharmaceuticals and agrochemicals. Its unique properties allow for its application in developing advanced materials .
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)benzenesulfonyl]quinoxaline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with target proteins, potentially inhibiting their activity. The quinoxaline ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-[[3-(Trifluoromethyl)phenyl]sulfonyl]quinoxaline
- Molecular Formula : C₁₅H₉F₃N₂O₂S
- Molecular Weight : 338.303 g/mol
- CAS RN : 338394-56-2
This compound features a quinoxaline core substituted at the 2-position with a 3-(trifluoromethyl)benzenesulfonyl group. The trifluoromethyl (CF₃) moiety is strongly electron-withdrawing, influencing the compound’s electronic properties and intermolecular interactions. Its sulfonyl group enhances stability and modulates solubility, making it relevant in medicinal chemistry and protease inhibitor design .
Substituent Position and Electronic Effects
3-(Trifluoromethyl)quinoxaline Derivatives
- Example: 2-[3-(Trifluoromethyl)benzenesulfonyl]quinoxaline vs. 6-(trifluoromethyl)quinoxaline derivatives (e.g., 3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid, ). Activity: The 6-CF₃ derivative exhibits potent anti-tuberculosis activity as a DprE1 inhibitor, while the 3-CF₃ analog shows reduced potency against Hepatitis C Virus (HCV) NS3/4A protease variants (e.g., D168A, A156T) . Key Difference: Positional isomerism significantly affects target binding. The 6-CF₃ group aligns with catalytic residues in DprE1, whereas the 3-CF₃ group in HCV inhibitors causes steric clashes with Asp168, reducing potency .
Trifluoromethyl vs. Alkyl Substituents
- Example: 3-CF₃ vs. 3-ethyl or 3-isopropyl groups on P2 quinoxaline HCV inhibitors. Potency: Ethyl-substituted analogs (e.g., compound 2) retain WT protease inhibition (IC₅₀ = 1–10 nM) but show 2–4× reduced activity against D168A variants. CF₃-substituted analogs (e.g., 18d) suffer 2–6× potency loss in replicon assays due to electronic repulsion and weakened π-stacking with His57 . Structural Insight: CF₃’s electron-withdrawing nature disrupts hydrogen bonding, while ethyl/isopropyl groups balance steric bulk and hydrophobic interactions .
Functional Group Modifications
Sulfonyl vs. Chloro/Carboxylic Acid Groups
- Example: this compound vs. 2-chloro-3-(trifluoromethyl)quinoxaline (CAS 254732-51-9). Applications: The sulfonyl group enhances solubility and protease binding, whereas the chloro analog is a precursor for anticancer agents (e.g., compound 4 in ). Activity: Chloro derivatives show dual anticancer/antimicrobial effects (MIC = 8–32 µg/mL), while sulfonyl derivatives prioritize enzyme inhibition .
Sulfonyl vs. Benzoxazinyl Groups
- Example: 1,4-benzoxazino[2,3-b]quinoxaline (15, ) vs. sulfonyl-quinoxaline. Bioactivity: Benzoxazinyl derivatives exhibit antimicrobial activity (e.g., against S. aureus), whereas sulfonyl-quinoxalines are optimized for viral protease inhibition .
Comparative Biochemical Data
Structural and Mechanistic Insights
- Electron-Withdrawing Effects: The CF₃ group in 2-[3-(CF₃)benzenesulfonyl]quinoxaline reduces electron density on the quinoxaline ring, weakening π-π stacking with His57 in HCV protease. This contrasts with 6-CF₃ derivatives, where the electron withdrawal enhances hydrogen bonding with DprE1 .
- Steric Considerations: Larger substituents (e.g., isopropyl) at the 3-position force conformational shifts in the P2 quinoxaline, disrupting protease binding. CF₃’s compact size partially mitigates this but introduces electronic repulsion .
Biological Activity
2-[3-(Trifluoromethyl)benzenesulfonyl]quinoxaline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, highlighting its implications in various therapeutic contexts.
Chemical Structure and Properties
The chemical structure of this compound includes a quinoxaline core substituted with a trifluoromethyl benzenesulfonyl group. This unique structure is believed to contribute to its biological activity.
Biological Activity Overview
Recent studies have demonstrated that quinoxaline derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Quinoxaline derivatives have shown significant antibacterial effects against various strains of bacteria, including resistant strains.
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
- Anticancer Activity : Quinoxaline compounds have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cellular signaling pathways.
- Receptor Modulation : It may influence receptor activity, modulating downstream signaling cascades.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells.
Antimicrobial Activity
A study highlighted the effectiveness of quinoxaline derivatives against Staphylococcus aureus , including methicillin-resistant strains (MRSA). The Minimum Inhibitory Concentration (MIC) values ranged from 0.25 to 1 mg/L, indicating strong antibacterial properties compared to standard antibiotics .
| Compound | Target Bacteria | MIC (mg/L) | Reference |
|---|---|---|---|
| Compound 25 | Staphylococcus aureus | 0.5 | |
| Compound 31 | Enterococcus faecium | 0.75 |
Anti-inflammatory Effects
In vitro studies have demonstrated that certain derivatives can significantly reduce inflammatory markers in cell cultures. For example, compounds were shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential applications in treating inflammatory diseases .
Anticancer Potential
Quinoxaline derivatives have been tested for their anticancer properties. One study reported that a specific derivative induced apoptosis in cancer cell lines with an IC50 value of 10 µM, showcasing its potential as an anticancer agent .
Case Studies
- Antibacterial Efficacy Against MRSA
- Neuropharmacological Activity
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[3-(trifluoromethyl)benzenesulfonyl]quinoxaline, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is typically synthesized via sulfonylation of quinoxaline derivatives using 3-(trifluoromethyl)benzenesulfonyl chloride. Key parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and stoichiometric ratios. Catalytic bases like triethylamine enhance reactivity. Yield optimization involves iterative adjustments to reaction time, purification via column chromatography (silica gel, hexane/ethyl acetate gradients), and characterization by /-NMR and LC-MS .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Multinuclear NMR (, , ) resolves electronic environments and confirms sulfonyl group attachment. FT-IR identifies sulfonyl S=O stretches (~1350–1150 cm). High-resolution mass spectrometry (HRMS) validates molecular mass. For crystalline samples, single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and intermolecular interactions, as demonstrated in analogous quinoxaline structures .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Methodological Answer : Standardize protocols using controlled anhydrous conditions, inert atmospheres (N/Ar), and calibrated equipment. Document batch-specific impurities via HPLC-UV/ELSD and share raw spectral data (e.g., NMR peaks, solvent artifacts). Collaborative validation through round-robin testing across labs reduces variability, particularly in handling hygroscopic reagents or air-sensitive intermediates .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological interactions of derivatives of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites) to guide functionalization. Molecular docking (AutoDock Vina, Schrödinger Suite) screens derivatives against target proteins (e.g., kinases) using binding affinity scores and poses. Validate predictions with in vitro assays (e.g., enzyme inhibition) and correlate with computed parameters (e.g., HOMO-LUMO gaps) .
Q. What strategies resolve contradictions in experimental data regarding the compound’s solubility or stability across studies?
- Methodological Answer : Conduct controlled stability studies under varied conditions (pH, temperature, light) using HPLC-UV to monitor degradation. Compare solubility in aprotic (DMSO) vs. protic (ethanol) solvents via nephelometry. Address discrepancies by harmonizing measurement protocols (e.g., ICH guidelines) and applying multivariate analysis (PCA) to identify confounding variables (e.g., residual solvents) .
Q. What methodologies assess the environmental persistence and ecotoxicological effects of this compound?
- Methodological Answer : Use OECD 307/308 guidelines to study hydrolysis/photolysis rates (HPLC-MS quantification). Aquatic toxicity is evaluated via Daphnia magna LC or algal growth inhibition assays. For terrestrial impact, soil microcosms measure biodegradation (TOC analysis) and bioaccumulation potential (log via shake-flask method). Computational tools like EPI Suite predict environmental fate (e.g., half-life in air/water) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
